[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl ester group and an (S)-2-amino-propionyl moiety attached to the piperidine ring. Its molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.45 g/mol (predicted density: 1.14±0.1 g/cm³; boiling point: 505.8±50.0 °C) . The stereochemistry at the 2-amino-propionyl group (S-configuration) and the piperidine-3-yl position is critical for its biochemical interactions and synthetic applications.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWAKAMFAYIKM-NBFOIZRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Benzyl Chloroformate
A widely cited method involves the reaction of the precursor amine 1-((S)-2-amino-propionyl)-piperidin-3-ylamine with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
Key Reaction Conditions :
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Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
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Temperature : 0–25°C under inert atmosphere (N₂ or Ar) to prevent side reactions.
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Stoichiometry : 1:1 molar ratio of amine to benzyl chloroformate, with excess base to neutralize HCl byproducts.
Example Protocol (adapted from):
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Dissolve 1-((S)-2-amino-propionyl)-piperidin-3-ylamine (3.1 mmol) in anhydrous THF (40 mL).
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Add triethylamine (9.3 mmol) and cool to 0°C under N₂.
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Slowly introduce benzyl chloroformate (3.1 mmol) via syringe.
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Warm to room temperature and stir for 6 hours.
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Quench with ice water (80 mL) and extract with dichloromethane (3 × 100 mL).
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Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to yield the product (68% yield).
Challenges :
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Racemization : The (S)-configuration of the amino-propionyl group may racemize under basic conditions. Using mild bases (e.g., NaHCO₃) and low temperatures mitigates this risk.
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Purification : Silica gel chromatography is essential to separate unreacted amine and byproducts.
Chiral Control and Stereochemical Considerations
The (S)-2-amino-propionyl moiety introduces a chiral center critical for biological activity. Two strategies ensure stereochemical fidelity:
Use of Enantiopure Starting Materials
Enantiomerically pure L-alanine derivatives serve as precursors for the (S)-2-amino-propionyl group. For instance, methyl (S)-2-((Boc-amino)propionyl)piperidine-3-carboxylate can be hydrolyzed and coupled to piperidine intermediates.
Alternative Pathways: Reductive Amination and Mitsunobu Reactions
While less common, reductive amination and Mitsunobu reactions offer complementary routes:
Reductive Amination
Piperidin-3-ylmethylamine can react with benzyl (2-oxopropyl)carbamate in the presence of NaBH₃CN or H₂/Pd-C. This method avoids harsh acids but requires precise pH control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl ester group.
Reduction: Reduction reactions can target the carbamic acid ester or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester exhibit various biological activities such as:
- Anticonvulsant effects
- Neuroprotective properties
- Potential as enzyme inhibitors
These activities are influenced by the compound's structural features, including its chirality and functional groups.
Drug Development
The compound is being investigated for its potential in developing new pharmaceuticals aimed at treating neurological disorders. Its ability to interact with neurotransmitter systems may lead to novel treatments for conditions like epilepsy and anxiety disorders.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate the pharmacodynamics and pharmacokinetics of the compound, providing insights into dosage and efficacy.
Predictive Modeling
Utilizing software tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict potential biological activities based on the compound's structure. This predictive modeling helps streamline the drug discovery process by identifying promising candidates early.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent attachment, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the piperidine ring, ester groups, or amino acid side chains. Key examples include:
Table 1: Key Structural Analogs and Properties
Substituent Impact :
- Isopropyl vs.
- 3-Methyl-Butyryl Side Chain : The extended side chain in CAS 1401666-94-1 enhances lipophilicity, which may improve blood-brain barrier penetration .
- Piperidin-4-yl vs. Piperidin-3-yl : The positional isomer (CAS 1354002-05-3) alters hydrogen-bonding interactions, affecting receptor binding affinity .
Physicochemical Properties
- Lipophilicity : Benzyl ester derivatives (e.g., CAS 1354033-31-0) are more lipophilic than tert-butyl esters (logP ~2.5 vs. ~1.8), favoring membrane permeability .
- Thermal Stability : Predicted boiling points range from 505–550°C for benzyl esters, correlating with molecular weight and substituent bulk .
Biological Activity
The compound [1-((S)-2-amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 919108-31-9) is a significant molecule in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The chemical formula of the compound is . The structure features a piperidine moiety linked to an amino acid derivative, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 305.37 g/mol |
| CAS Number | 919108-31-9 |
| Chemical Formula | C16H23N3O3 |
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various physiological processes. Notably, structure-activity relationship (SAR) studies have shown that modifications in the piperidine structure can significantly affect binding affinity and biological activity.
- Inhibition Studies : In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain enzymes, such as N-acylamide hydrolase (NAAA), with IC50 values indicating potent inhibition (e.g., 127 nM) .
- Receptor Antagonism : Similar compounds have been characterized as antagonists for chemokine receptors, particularly CCR3, which plays a role in immune response and inflammation . This suggests that this compound could potentially modulate immune responses.
Biological Activity and Therapeutic Potential
The biological activities of this compound are primarily linked to its interactions with various receptors and enzymes:
- Anti-inflammatory Effects : By acting as a CCR3 antagonist, the compound may help reduce inflammation by inhibiting eosinophil migration and activation in allergic conditions.
- Analgesic Properties : The modulation of pain pathways through receptor antagonism suggests potential use in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on NAAA Inhibition : A study highlighted that derivatives of carbamic acid esters showed significant inhibitory effects on rat NAAA, emphasizing the role of structural modifications in enhancing potency .
- SAR Exploration : Further investigations into SAR indicated that specific substitutions on the piperidine ring can lead to enhanced receptor selectivity and potency, underscoring the importance of chemical design in drug development .
- Stability Studies : Research has also focused on the stability of these compounds in biological systems, revealing differences in cleavage rates between rat and human plasma, which could influence pharmacokinetics and dosing strategies .
Q & A
What are the recommended synthetic routes for [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling the (S)-2-aminopropionyl moiety to a piperidine scaffold, followed by benzyl carbamate protection. For example, analogous compounds (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or condensation reactions under heated conditions (100°C) in polar aprotic solvents like DMF or IPA, with triethylamine as a base . Yield optimization requires:
- Precise stoichiometry (e.g., 1:1 molar ratio of amine to electrophile).
- Controlled heating duration (6–7 hours) to minimize side reactions.
- Purification via silica gel chromatography with gradient elution (e.g., DCM/IPA/hexane mixtures) to isolate the product .
How should researchers address discrepancies in reported reaction conditions for synthesizing piperidine-carbamate derivatives?
Answer:
Discrepancies in reaction conditions (e.g., solvent choice, temperature, or catalyst) can arise from differences in steric hindrance or electronic effects of substituents. To resolve contradictions:
- Systematic screening of solvents (DMF vs. IPA) and bases (triethylamine vs. NaH) should be performed.
- Mechanistic studies (e.g., monitoring reaction progress via TLC or LC-MS) can identify rate-limiting steps.
- Cross-referencing analogous syntheses (e.g., benzyl carbamate intermediates in glycosylation reactions) provides insights into optimal conditions .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Answer:
- Silica gel chromatography remains the gold standard, using gradients of DCM/IPA/hexane to separate polar byproducts .
- Recrystallization may be feasible if the compound exhibits distinct solubility properties in solvents like EtOAc or light petroleum .
- HPLC with reverse-phase columns can resolve stereoisomers or closely related impurities, though this is cost-intensive for large-scale syntheses .
What spectroscopic methods are critical for confirming the stereochemical integrity of the (S)-2-aminopropionyl moiety?
Answer:
- 1H NMR : Coupling constants (e.g., for diastereotopic protons) and chemical shifts (δ 3.0–4.0 ppm for chiral center protons) confirm stereochemistry .
- Optical rotation () measurements validate enantiomeric purity, as seen in related carbamate esters (e.g., ) .
- X-ray crystallography provides definitive proof of absolute configuration but requires high-purity crystals .
How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) calculations model transition states for key steps (e.g., carbamate formation or retro-Claisen reactions) to predict regioselectivity .
- Molecular dynamics simulations assess conformational flexibility of the piperidine ring, influencing nucleophilic attack sites .
- Docking studies explore potential bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors) .
What are the critical considerations for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact, as carbamates may exhibit uncharacterized toxicity .
- Waste disposal : Collaborate with certified hazardous waste services to neutralize reactive functional groups (e.g., hydrolysis under basic conditions) .
In retrosynthetic analysis, what key disconnections are proposed for designing efficient syntheses?
Answer:
- Amide bond cleavage : Disconnect the (S)-2-aminopropionyl group from the piperidine ring, requiring activation (e.g., HATU/DCC coupling) .
- Carbamate deprotection : Strategically remove the benzyl ester via hydrogenolysis (Pd/C, H₂) or acidic conditions (TFA) in later stages .
- Piperidine ring construction : Build the ring via cyclization of linear precursors (e.g., amino alcohols) or reductive amination .
How do variations in protecting group strategies impact the synthesis of piperidine-based carbamates?
Answer:
- Benzyl vs. tert-butyl carbamates : Benzyl groups offer stability under acidic conditions but require harsher deprotection (hydrogenolysis), while tert-butyl esters are labile to acids .
- Orthogonality : Use Fmoc or Alloc protection for the amine to enable stepwise functionalization without interference .
- Steric effects : Bulky groups (e.g., bicyclo[1.1.1]pentane derivatives) may hinder coupling efficiency, necessitating optimized reagents .
What methodologies are employed to analyze byproducts or degradation products formed during synthesis?
Answer:
- LC-MS/MS : Identifies low-abundance byproducts (e.g., retro-Claisen adducts or iodinated intermediates) via fragmentation patterns .
- Isolation and characterization : Purify byproducts via preparative TLC or HPLC and analyze via 2D NMR (COSY, HSQC) .
- Kinetic studies : Monitor reaction progress under varying conditions to pinpoint pathways leading to undesired products .
What role does the benzyl ester moiety play in the chemical reactivity of this compound?
Answer:
- Protecting group : The benzyl ester shields the carbamate nitrogen during synthetic steps, preventing undesired nucleophilic attacks .
- Hydrogenolysis compatibility : It allows selective removal under catalytic hydrogenation, enabling downstream functionalization (e.g., amine liberation) .
- Steric and electronic effects : The benzyl group’s electron-withdrawing nature stabilizes the carbamate linkage against hydrolysis under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
